2,2'-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid, sodium salt
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Overview
Description
2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid, sodium salt is a complex organic compound with significant applications in various fields. This compound is known for its unique structural properties and its role in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid, sodium salt typically involves the following steps:
Oxidation of Anthracene: Anthracene is oxidized to form 9,10-dihydro-9,10-dioxoanthracene.
Formation of Diimino Compound: The oxidized anthracene is then reacted with appropriate amines to form the diimino compound.
Sulfonation: The diimino compound undergoes sulfonation with tert-butylbenzenesulfonic acid.
Neutralization: The final step involves neutralizing the sulfonic acid groups with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for controlled reactions.
Purification: Employing purification techniques such as crystallization and filtration to obtain the pure compound.
Quality Control: Ensuring the quality of the final product through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Compounds with substituted sulfonic acid groups.
Scientific Research Applications
2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid, sodium salt has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid, sodium salt involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors.
Pathways Involved: It modulates various biochemical pathways, leading to its observed effects.
Binding Interactions: The compound forms specific binding interactions with its targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-methylbenzenesulphonic) acid: Similar structure but with methyl groups instead of tert-butyl groups.
2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-butylbenzenesulphonic) acid: Similar structure but with butyl groups instead of tert-butyl groups.
Uniqueness
Structural Differences: The presence of tert-butyl groups in 2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid, sodium salt provides unique steric and electronic properties.
Reactivity: The compound exhibits distinct reactivity patterns compared to its analogs, making it valuable for specific applications.
Properties
CAS No. |
97375-18-3 |
---|---|
Molecular Formula |
C34H32N2Na2O8S2 |
Molecular Weight |
706.7 g/mol |
IUPAC Name |
disodium;5-tert-butyl-2-[[4-(4-tert-butyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C34H34N2O8S2.2Na/c1-33(2,3)19-11-13-23(27(17-19)45(39,40)41)35-25-15-16-26(30-29(25)31(37)21-9-7-8-10-22(21)32(30)38)36-24-14-12-20(34(4,5)6)18-28(24)46(42,43)44;;/h7-18,35-36H,1-6H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI Key |
JOFUQLCGUYJNKU-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C(C)(C)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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